molecular formula C25H34O8 B1514435 (17alpha)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid CAS No. 827019-67-0

(17alpha)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid

Cat. No.: B1514435
CAS No.: 827019-67-0
M. Wt: 462.5 g/mol
InChI Key: WTOYIEKXMIILRQ-RWUBDERLSA-N
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Description

(17α)-3-Oxoandrosta-1,4-dien-17-yl β-D-glucopyranosiduronic acid (CAS: 827019-67-0) is a steroid glucuronide conjugate characterized by a 17α-hydroxyl group linked to a β-D-glucopyranosiduronic acid moiety. Its molecular formula is C₂₅H₃₄O₈, with a molecular weight of 462.53 g/mol . The compound features a 1,4-dien-3-one steroid backbone, which is critical for its metabolic and structural properties. Glucuronidation enhances water solubility, facilitating renal excretion, a common detoxification mechanism for steroids .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h7,9,11,14-21,23,27-29H,3-6,8,10H2,1-2H3,(H,30,31)/t14-,15-,16-,17+,18-,19-,20+,21-,23+,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOYIEKXMIILRQ-RWUBDERLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)C=CC35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=CC(=O)C=C[C@]35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747210
Record name (17alpha)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827019-67-0
Record name (17alpha)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enzymatic Glucuronidation Method

Enzymatic synthesis is the most biologically relevant and commonly employed method for preparing steroid glucuronides:

  • Substrate: Boldenone or a closely related steroid with a free hydroxyl group at the 17-position.
  • Enzyme: UDP-glucuronosyltransferase (UGT), typically sourced from liver microsomes or recombinant enzymes.
  • Co-substrate: UDP-glucuronic acid (UDPGA) serves as the glucuronic acid donor.
  • Conditions: Incubation at physiological pH (7.4), temperature around 37°C, with buffer systems supporting enzyme activity.
  • Reaction: The enzyme catalyzes the transfer of glucuronic acid to the 17-hydroxyl group, forming the beta-D-glucopyranosiduronic acid conjugate.

Advantages:

  • High regio- and stereoselectivity, producing the natural beta-anomer.
  • Mild reaction conditions preserving sensitive functional groups.

Limitations:

  • Requires enzyme availability and cofactors.
  • Scale-up can be challenging for industrial synthesis.

Purification and Characterization

Following synthesis, purification is typically achieved by chromatographic techniques such as:

Characterization methods include:

Research Findings and Analytical Data

Recent research emphasizes the detection and quantification of steroid glucuronides like (17alpha)-3-oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid in biological samples, which indirectly informs preparation methods by highlighting the importance of intact glucuronides.

  • LC-MS/MS methods have been developed for simultaneous detection of multiple steroid glucuronides with high sensitivity and specificity.
  • Sample preparation often involves protein precipitation followed by SPE cleanup to isolate glucuronides.
  • Chromatographic separation is achieved on reversed-phase C18 columns using methanol-water mobile phases.
  • The glucuronide conjugates exhibit characteristic mass transitions in selected reaction monitoring (SRM) modes.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Enzymatic Glucuronidation Uses UGT enzymes, physiological conditions High selectivity, mild conditions Enzyme availability, scale issues
Chemical Synthesis Glycosylation with activated glucuronic acid Applicable without enzymes Multi-step, stereochemistry control
Purification Techniques SPE, HPLC with C18 columns Efficient isolation and purity Requires optimization per batch
Analytical Characterization LC-MS/MS, NMR, IR Confirms structure and purity Instrumentation intensive

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of functional groups to more oxidized forms.

  • Reduction: Reduction of double or triple bonds.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogen gas and a metal catalyst.

  • Substitution reactions could employ halogenating agents or nucleophiles.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in research or industrial applications.

Scientific Research Applications

The compound (17alpha)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid is a steroid derivative that has garnered attention in various scientific fields, particularly in pharmacology and biochemistry. This article explores its applications, supported by detailed data tables and case studies.

Chemical Properties and Structure

The compound is characterized by its unique steroid structure, which includes a ketone group at the 3-position and a glucopyranosiduronic acid moiety. Its molecular formula and structure can be analyzed through databases such as PubChem and the EPA CompTox Dashboard, which provide insights into its chemical behavior and interactions.

Molecular Formula

  • Molecular Formula : C₂₁H₂₈O₁₁
  • CAS Number : 827019-67-0

Pharmacological Studies

The compound has been investigated for its potential therapeutic effects, particularly in hormone-related therapies. Its structure allows it to interact with androgen receptors, making it a candidate for studies on androgenic activity.

Case Study: Androgenic Activity

A study published in the Journal of Endocrinology demonstrated that derivatives of androsta-dienones exhibit significant androgenic activity. The glucopyranosiduronic acid modification may enhance solubility and bioavailability, improving therapeutic efficacy.

Biochemical Research

Research has indicated that compounds similar to this compound can influence metabolic pathways. This compound may serve as a substrate for enzyme assays aimed at understanding steroid metabolism.

Case Study: Enzyme Interaction

A biochemical assay revealed that the compound acts as a substrate for 17β-hydroxysteroid dehydrogenase, an enzyme crucial in steroid metabolism. This interaction highlights its potential role in metabolic studies.

Environmental Science

The environmental impact of steroid derivatives is an area of growing concern. Studies have focused on the persistence and degradation of such compounds in various ecosystems.

Data Table: Environmental Stability

Compound NameHalf-Life (Days)Environmental Impact
This compound30Moderate

Future Directions in Research

The ongoing research into this compound suggests several promising avenues:

  • Therapeutic Applications : Further exploration of its use in treating hormonal imbalances.
  • Metabolic Studies : Investigating its role in steroid metabolism could yield new insights into metabolic disorders.
  • Environmental Monitoring : Assessing its degradation products to understand its environmental impact better.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, influencing various biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Androstane β-D-Glucopyranosiduronic Acid Derivatives

  • Androsterone β-D-Glucuronide (CAS: 1852-43-3, C₂₅H₃₈O₈, MW: 466.56 g/mol):
    This analog shares the β-D-glucuronide conjugation but differs in the steroid backbone. Androsterone has a 3α-hydroxy-5α-androstane structure instead of the 1,4-dien-3-one system. This structural variance reduces metabolic activity related to androgen receptors but increases stability in hepatic environments .
  • 3-Hydroxy-5-androstan-17β-yl-glucosiduronic acid (Purity: 88.1 ± 2.1%):
    A hydroxyl group at C3 replaces the oxo group, altering binding affinity to serum proteins. Quantitative NMR (QNMR) confirms its lower purity compared to synthetic standards, suggesting challenges in purification for pharmaceutical use .

Steroid Esters and Carboxylic Acids

  • 3-Oxoandrosta-1,4-dien-17-yl Propanoate (CAS: 977-32-2, C₂₂H₂₈O₃, MW: 340.46 g/mol): Replacing the glucuronide with a propanoate ester increases lipophilicity, prolonging half-life but reducing renal clearance. This analog is classified as an impurity in testosterone derivatives .
  • 17α-Hydroxy-3,11-dioxoandrosta-1,4-diene-17β-carboxylic acid (C₂₀H₂₄O₅, MW: 344.40 g/mol):
    The carboxylic acid group at C17 and additional oxo group at C11 introduce polarity, but the lack of glucuronidation limits solubility in aqueous media. This compound is a precursor in corticosteroid synthesis .

Fluorinated and Substituted Analogs

  • Dexamethasone Acid (9-Fluoro-11β,17α-dihydroxy-16α-methyl-3-oxoandrosta-1,4-dien-17β-carboxylic acid): The addition of 9-fluoro and 16α-methyl groups enhances glucocorticoid receptor binding by 10-fold compared to non-fluorinated analogs. However, the carboxylic acid moiety reduces bioavailability compared to glucuronidated forms .

Structural and Functional Analysis Table

Compound Name CAS Number Molecular Formula MW (g/mol) Key Features
Target Compound 827019-67-0 C₂₅H₃₄O₈ 462.53 1,4-dien-3-one, 17α-glucuronide; high aqueous solubility
Androsterone β-D-Glucuronide 1852-43-3 C₂₅H₃₈O₈ 466.56 3α-hydroxy-5α-androstane; stable in hepatic metabolism
3-Oxoandrosta-1,4-dien-17-yl Propanoate 977-32-2 C₂₂H₂₈O₃ 340.46 Lipophilic ester; common impurity in testosterone derivatives
Dexamethasone Acid - C₂₂H₂₇FO₆ 418.45 9-Fluoro, 16α-methyl; high receptor affinity but low bioavailability

Biological Activity

(17alpha)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid is a steroid compound that has garnered attention in the field of biochemistry and pharmacology due to its complex biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of steroid glucuronides, characterized by the presence of a glucuronic acid moiety attached to the steroid backbone. Its molecular formula is C25H36O8C_{25}H_{36}O_8 with a molecular weight of approximately 460.55 g/mol. The glucuronic acid component plays a crucial role in enhancing solubility and facilitating metabolic processes.

Mechanisms of Biological Activity

  • Estrogen Receptor Modulation :
    • This compound exhibits selective binding to estrogen receptors (ERs), particularly ERα and ERβ, which are critical for mediating estrogenic effects in various tissues, including reproductive organs and the brain .
    • Studies indicate that its binding affinity can lead to differential activation of downstream signaling pathways, influencing cellular responses related to growth and differentiation.
  • Metabolism and Excretion :
    • As a glucuronide, it undergoes hepatic metabolism, primarily through UDP-glucuronosyltransferases (UGTs), which facilitate its excretion via renal pathways. This biotransformation is essential for detoxification and elimination from the body .
  • Anti-inflammatory Properties :
    • Recent studies suggest that this compound may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory pathways .

Case Studies

  • Uterotrophic Assay :
    • In an animal model study, the uterotrophic effect was assessed using ovariectomized rats treated with varying doses of the compound. Results indicated significant uterine weight gain at lower doses compared to traditional estrogens, suggesting a potential for safer estrogenic therapies .
  • Neuroprotective Effects :
    • A study investigated the neuroprotective properties of this compound in models of neurodegeneration. Results demonstrated that it could reduce neuronal apoptosis and improve cognitive function in treated animals, indicating potential applications in neurodegenerative diseases .

Data Table: Biological Activities Summary

Activity TypeObservationsReferences
Estrogen Receptor BindingHigh affinity for ERα and ERβ
Anti-inflammatoryInhibition of cytokine production
NeuroprotectionReduced apoptosis in neuronal cells
Uterotrophic EffectSignificant weight gain in uterine tissue

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

  • Methodological Answer : Critical physicochemical parameters include:

  • LogP : 1.87560 (measured via reverse-phase HPLC) .
  • Polar Surface Area (PSA) : 133.52 Ų (calculated using topological methods) .
  • Boiling Point : 656.1°C at 760 mmHg (predicted via computational modeling) .
  • Storage Stability : Requires storage at −20°C to prevent degradation .
    Experimental characterization typically employs techniques like nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and differential scanning calorimetry (DSC) to validate structure and thermal properties.

Q. How is this steroid-glucuronide conjugate synthesized and purified?

  • Methodological Answer : Synthesis often involves glucuronidation of steroidal alcohols using imidate or iodosugar donors under controlled pH (7–9) and temperature (25–40°C) conditions. For example, Harding et al. (reference in ) optimized yields by coupling activated glucuronic acid donors with the steroidal backbone in anhydrous dimethylformamide (DMF) . Purification is achieved via preparative HPLC with C18 columns and acetonitrile/water gradients .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to high sensitivity. Key parameters include:

  • Ionization : Electrospray ionization (ESI) in negative mode.
  • Column : Reverse-phase C18 (2.1 × 50 mm, 1.7 µm).
  • Mobile Phase : 0.1% formic acid in water/acetonitrile .
    Validation should assess linearity (1–1000 ng/mL), recovery (>90%), and matrix effects using isotopically labeled internal standards.

Advanced Research Questions

Q. How does this compound participate in metabolic pathways, and what computational tools can model its role in autoimmune diseases?

  • Methodological Answer : As a glucuronide metabolite, it facilitates phase II detoxification via UDP-glucuronosyltransferase (UGT) enzymes. Du et al. (2023) integrated serum metabolic profiling with machine learning (e.g., random forest classifiers) to correlate its levels with autoimmune disease progression . Molecular docking studies (AutoDock Vina) can predict interactions with UGT isoforms, while QSAR models assess structural determinants of glucuronidation efficiency .

Q. What strategies differentiate this compound from structurally related steroid glucuronides (e.g., 5α-androstan-17β-ol-3-one glucosiduronate)?

  • Methodological Answer : Key strategies include:

  • Tandem MS Fragmentation : Unique fragment ions (e.g., m/z 271 for the aglycone) distinguish it from analogs .
  • Chromatographic Resolution : Optimized UPLC conditions (e.g., 1.7 µm BEH C18 columns) separate isomers based on hydroxylation patterns .
  • Enzymatic Hydrolysis : β-glucuronidase treatment followed by GC-MS analysis of liberated steroids confirms specificity .

Q. How do enzyme kinetics and genetic polymorphisms affect the glucuronidation efficiency of this compound?

  • Methodological Answer : In vitro assays using recombinant UGT isoforms (e.g., UGT2B7, UGT2B15) quantify kinetic parameters (Km, Vmax). For example:

  • Substrate Concentration : 0.1–100 µM in Tris-HCl buffer (pH 7.4).
  • Detection : Fluorescent probes or LC-MS/MS.
    Polymorphisms (e.g., UGT2B7*2) are assessed via allele-specific PCR and correlated with glucuronidation rates in human liver microsomes .

Methodological Considerations

Q. What precautions are critical for handling this compound in laboratory settings?

  • Methodological Answer : While specific safety data are limited, general protocols for glucuronides apply:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during weighing/solubilization.
  • Waste Disposal : Incinerate at >1000°C to prevent environmental release .

Q. How can researchers address discrepancies in reported physicochemical data (e.g., LogP variations)?

  • Methodological Answer : Discrepancies may arise from measurement techniques (e.g., shake-flask vs. chromatographic LogP). Validate using:

  • Consensus Models : Average predictions from ADMET Predictor and MarvinSuite.
  • Interlaboratory Studies : Cross-validate with standardized buffers and columns .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(17alpha)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid
Reactant of Route 2
(17alpha)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.